4-[(2,3-dihydro-1H-inden-2-ylmethylamino)methyl]-3,4-dihydro-1H-quinolin-2-one
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Overview
Description
4-[(2,3-dihydro-1H-inden-2-ylmethylamino)methyl]-3,4-dihydro-1H-quinolin-2-one is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes an indene moiety linked to a quinolinone core through a methylamino bridge.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2,3-dihydro-1H-inden-2-ylmethylamino)methyl]-3,4-dihydro-1H-quinolin-2-one typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Indene Moiety: The indene structure can be synthesized through a Friedel-Crafts alkylation reaction, where an aromatic compound is alkylated using an alkyl halide in the presence of a Lewis acid catalyst.
Quinolinone Core Synthesis: The quinolinone core can be synthesized via a Pfitzinger reaction, which involves the condensation of an isatin with an aromatic aldehyde in the presence of a base.
Coupling Reaction: The final step involves coupling the indene moiety with the quinolinone core through a methylamino bridge. This can be achieved using reductive amination, where the indene aldehyde reacts with the quinolinone amine in the presence of a reducing agent such as sodium cyanoborohydride.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to increase yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.
Chemical Reactions Analysis
Types of Reactions
4-[(2,3-dihydro-1H-inden-2-ylmethylamino)methyl]-3,4-dihydro-1H-quinolin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinolinone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced quinolinone or indene derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the methylamino group.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Nucleophiles: Amines, thiols
Major Products Formed
Oxidation: Quinolinone derivatives
Reduction: Reduced quinolinone or indene derivatives
Substitution: Substituted quinolinone derivatives
Scientific Research Applications
4-[(2,3-dihydro-1H-inden-2-ylmethylamino)methyl]-3,4-dihydro-1H-quinolin-2-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-[(2,3-dihydro-1H-inden-2-ylmethylamino)methyl]-3,4-dihydro-1H-quinolin-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biochemical pathways.
Interacting with Receptors: Binding to cellular receptors and altering signal transduction pathways.
Modulating Gene Expression: Influencing the expression of genes involved in cell growth, differentiation, or apoptosis.
Comparison with Similar Compounds
Similar Compounds
Granisetron: A compound with a similar indene structure, used as an antiemetic.
Ondansetron: Another antiemetic with a related quinolinone core structure.
Salbutamol: A bronchodilator with a different core structure but similar functional groups.
Uniqueness
4-[(2,3-dihydro-1H-inden-2-ylmethylamino)methyl]-3,4-dihydro-1H-quinolin-2-one is unique due to its specific combination of an indene moiety and a quinolinone core, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
4-[(2,3-dihydro-1H-inden-2-ylmethylamino)methyl]-3,4-dihydro-1H-quinolin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O/c23-20-11-17(18-7-3-4-8-19(18)22-20)13-21-12-14-9-15-5-1-2-6-16(15)10-14/h1-8,14,17,21H,9-13H2,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMWMTDZMIGGHLR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC2=CC=CC=C21)CNCC3CC(=O)NC4=CC=CC=C34 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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